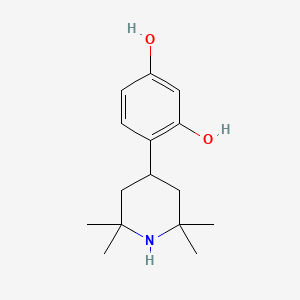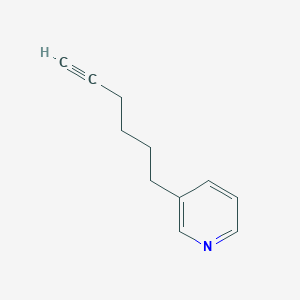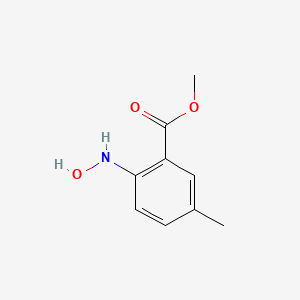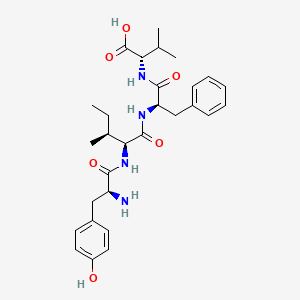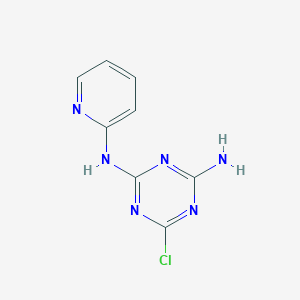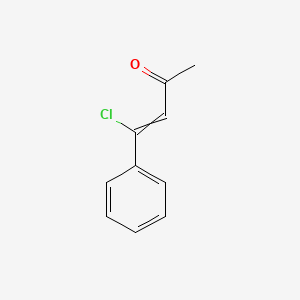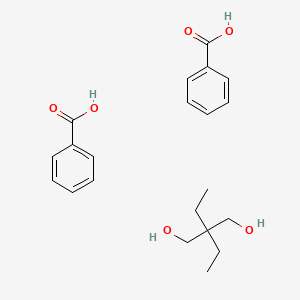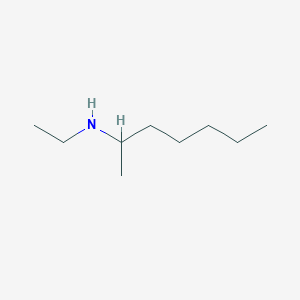
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phospholes, which are heterocyclic compounds containing a phosphorus atom in the ring structure. The presence of the nitrophenyl group and the phosphole oxide moiety contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne or alkene in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides with different oxidation states, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the nitrophenyl group and the phosphole oxide moiety, which can participate in various chemical reactions. These interactions may affect biological pathways and lead to specific effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide: Similar structure but lacks the nitro group, leading to different reactivity and applications.
1H-Phosphole, 2,3-dihydro-4-methyl-1-(4-nitrophenyl)-, 1-oxide: Similar structure with the nitro group in a different position, affecting its chemical behavior.
Uniqueness
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and potential applications. This compound’s distinct properties make it valuable for various scientific research and industrial applications.
Propiedades
Número CAS |
91207-34-0 |
|---|---|
Fórmula molecular |
C11H12NO3P |
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C11H12NO3P/c1-9-5-6-16(15,8-9)11-4-2-3-10(7-11)12(13)14/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
RRUGUKWYGLRCNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CP(=O)(CC1)C2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


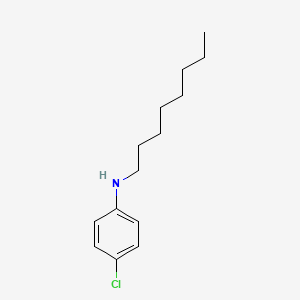
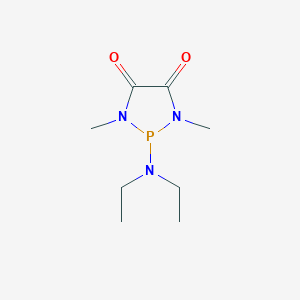

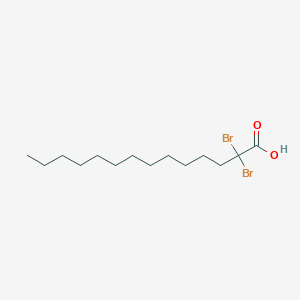
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)

